molecular formula C24H26N6O B10925386 6-cyclopropyl-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10925386
M. Wt: 414.5 g/mol
InChI Key: RLWCZVPNULRDGE-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-N~4~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a cyclopropyl group, a pyrazole ring, and a pyridine ring, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-N~4~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and automation to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed on the pyrazole or pyridine rings to yield partially or fully saturated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) under acidic conditions.

    Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown potential in various assays for its activity against different biological targets. It is often studied for its antimicrobial, antiviral, and anticancer properties .

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and infectious diseases .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N~4~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit a key enzyme in a metabolic pathway, thereby disrupting the growth of cancer cells or pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-CYCLOPROPYL-N~4~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitution pattern and the presence of the cyclopropyl group, which can significantly influence its biological activity and selectivity compared to other similar compounds.

Properties

Molecular Formula

C24H26N6O

Molecular Weight

414.5 g/mol

IUPAC Name

6-cyclopropyl-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H26N6O/c1-14(20-13-29(4)27-15(20)2)25-24(31)19-12-21(17-10-11-17)26-23-22(19)16(3)28-30(23)18-8-6-5-7-9-18/h5-9,12-14,17H,10-11H2,1-4H3,(H,25,31)

InChI Key

RLWCZVPNULRDGE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(C)NC(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C)C5CC5)C

Origin of Product

United States

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